An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene (CAS: 530402-77-8): Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery
An In-Depth Technical Guide to 4-(4-Bromophenyl)dibenzothiophene (CAS: 530402-77-8): Properties, Synthesis, and Applications in Advanced Materials and Drug Discovery
Executive Summary
4-(4-Bromophenyl)dibenzothiophene is a specialized aromatic heterocyclic compound that has emerged as a pivotal building block in both materials science and pharmaceutical research. Characterized by a rigid, planar dibenzothiophene core functionalized with a bromophenyl moiety, this molecule offers a unique combination of thermal stability, electronic properties, and synthetic versatility. Its well-defined conjugated system makes it an important intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), while the reactive bromine handle provides a strategic anchor point for the construction of complex, biologically active molecules in drug discovery programs. This guide offers a comprehensive technical overview of its physicochemical properties, details a robust synthetic protocol via Suzuki-Miyaura coupling, and explores its primary applications, providing researchers and developers with the foundational knowledge required to leverage this compound in their work.
Introduction to 4-(4-Bromophenyl)dibenzothiophene
The Dibenzothiophene Scaffold: A Privileged Heterocycle
Dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon, consists of two benzene rings fused to a central thiophene ring.[1] This structural motif is noted for its high thermal stability and distinct electronic characteristics, making it a "privileged scaffold" in materials science. In the context of organic electronics, the dibenzothiophene core is valued for its contribution to creating materials with high triplet energy and good charge transport properties, which are essential for efficient and long-lasting OLED devices.[2][3]
Structural Features and Physicochemical Rationale
The addition of a 4-bromophenyl group at the 4-position of the dibenzothiophene core, creating 4-(4-Bromophenyl)dibenzothiophene, introduces two critical features. First, it extends the molecule's π-conjugated system, which can favorably modulate its light absorption and emission properties.[2] Second, and more importantly from a synthetic standpoint, the carbon-bromine bond serves as a highly versatile functional handle. This allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the precise and controlled assembly of more complex molecular architectures.[4] This synthetic accessibility is a key reason for its value as an intermediate.[1]
Overview of Key Application Areas
The utility of 4-(4-Bromophenyl)dibenzothiophene is primarily concentrated in two high-technology sectors:
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Materials Science: It is a crucial intermediate for advanced materials, particularly for OLEDs, organic photovoltaics (OPV), and organic field-effect transistors (OFETs).[3] It is used to construct host materials, emissive layers, and charge-transport materials with tailored electronic properties.[2][5]
-
Pharmaceutical Development: The compound serves as a starting material for the synthesis of novel drug candidates.[1] Heterocyclic structures are central to medicinal chemistry, and the ability to functionalize the dibenzothiophene scaffold via its bromo-substituent allows for the exploration of diverse chemical space in the search for new therapeutic agents.[4]
Physicochemical and Spectroscopic Properties
Summary of Properties
The key physicochemical data for 4-(4-Bromophenyl)dibenzothiophene are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 530402-77-8 | [1][6] |
| Molecular Formula | C₁₈H₁₁BrS | [1][7] |
| Molecular Weight | 339.25 g/mol | [2][6] |
| Melting Point | 85-95 °C | [1][7] |
| Boiling Point | 495.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Purity | ≥97-98% (Typical) | [2][3] |
| Appearance | White to off-white solid/powder | N/A |
| Storage | 2-8°C, in a cool, ventilated place | [1][8] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The distinct electronic environments of the protons on the dibenzothiophene core and the bromophenyl ring will lead to a characteristic splitting pattern.
-
¹³C-NMR: The carbon NMR spectrum will display numerous signals in the aromatic region (typically δ 120-145 ppm), corresponding to the 18 carbon atoms in the molecule. The carbons directly bonded to bromine and sulfur will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (a near 1:1 ratio of M+ and M+2 peaks), confirming the presence and stoichiometry of bromine.
Synthesis and Mechanistic Insights
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The most logical and industrially relevant method for synthesizing 4-(4-Bromophenyl)dibenzothiophene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[9][10] It facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, which is precisely the bond required to connect the dibenzothiophene and bromophenyl units.
The catalytic cycle, shown below, is a self-validating system. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate complex (formed from the boronic acid and a base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-(4-Bromophenyl)dibenzothiophene
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[11][12]
Reagents:
-
4-Bromodibenzothiophene (1.0 eq)
-
4-Bromophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromodibenzothiophene, 4-bromophenylboronic acid, and potassium phosphate.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). The causality for using a degassed solvent system is to prevent oxygen from deactivating the Pd(0) catalyst.
-
Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is separated.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(4-Bromophenyl)dibenzothiophene.
Core Applications in Research & Development
Application in Organic Electronics (OLEDs)
In the OLED field, device performance—efficiency, color purity, and operational lifetime—is dictated by the molecular design of the organic materials used.[13] 4-(4-Bromophenyl)dibenzothiophene is not typically the final, functional material but rather a critical intermediate.[3] Its utility stems from its role as a rigid, stable core that can be further elaborated into more complex host or emissive materials.
The workflow from this intermediate to a functional OLED device involves several key stages, where the bromine atom is replaced with other functional groups to fine-tune the material's properties for its specific role in the device stack (e.g., as a host for a phosphorescent emitter).
Caption: Workflow from intermediate to a functional OLED device.
Application in Pharmaceutical & Drug Discovery
In drug discovery, the goal is to create novel molecular entities that can interact with biological targets. The 4-(4-Bromophenyl)dibenzothiophene scaffold provides an excellent starting point for generating a library of diverse compounds. The bromine atom is a key point for diversification. Using modern cross-coupling reactions, researchers can introduce a wide array of substituents to probe the structure-activity relationship (SAR) of a potential drug series. For instance, replacing the bromine with amine-containing groups via Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors, which are critical for molecular recognition by proteins.
Caption: Diversification of the core scaffold for drug discovery applications.
Handling, Safety, and Storage
Currently, specific hazard data for 4-(4-Bromophenyl)dibenzothiophene is limited.[1] Therefore, standard laboratory precautions for handling chemical compounds should be strictly followed.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[1]
Conclusion and Future Outlook
4-(4-Bromophenyl)dibenzothiophene, CAS 530402-77-8, is more than just a chemical compound; it is an enabling tool for innovation in science and technology. Its robust dibenzothiophene core provides desirable physical properties, while its bromophenyl group offers the synthetic flexibility needed to create next-generation materials and potential therapeutics. As research in organic electronics pushes towards more efficient and stable devices, and as the demand for novel drug scaffolds continues to grow, the importance of versatile and well-characterized intermediates like this one will only increase. Future work will likely focus on developing even more efficient and sustainable synthetic routes and exploring the full potential of this scaffold in emerging fields such as organic thermoelectrics and photodynamic therapy.
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